Rac-Soterenol-d7 Hydrochloride is a deuterated form of Soterenol, a selective beta-adrenergic receptor agonist. This compound is primarily used in scientific research for its role in studying the pharmacokinetics and dynamics of beta-adrenergic signaling pathways. The incorporation of deuterium allows for enhanced tracking and analysis in various biochemical assays.
The synthesis of Rac-Soterenol-d7 Hydrochloride typically involves multi-step organic reactions that introduce deuterium into the molecule. The general approach includes:
Technical details regarding specific reaction conditions, catalysts, and purification methods are often proprietary and may vary between manufacturers .
Rac-Soterenol-d7 Hydrochloride participates in various chemical reactions relevant to its function as a beta-adrenergic agonist. Key reactions include:
These reactions can be monitored using isotopic labeling techniques, which provide insights into metabolic pathways and receptor interactions .
Rac-Soterenol-d7 Hydrochloride acts primarily as an agonist at beta-adrenergic receptors, leading to physiological responses such as increased heart rate and bronchodilation. The mechanism involves:
Data from studies utilizing Rac-Soterenol-d7 Hydrochloride can help elucidate these mechanisms further by tracking receptor activation dynamics through isotopic labeling .
Relevant data on these properties can be obtained from supplier specifications and experimental studies .
Rac-Soterenol-d7 Hydrochloride is widely used in scientific research for:
Its unique isotopic labeling makes it invaluable for tracing metabolic pathways and studying drug-receptor interactions at a molecular level .
rac-Soterenol-d7 hydrochloride (Chemical Name: N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide-d7 hydrochloride) is a deuterium-labeled isotopologue of the β-adrenergic agonist soterenol. Its molecular formula is C₁₂H₁₄D₇ClN₂O₄S, with a molar mass of 295.83 g/mol, reflecting the replacement of seven hydrogen atoms with deuterium (²H or D) [1] [2]. The deuterium atoms are strategically incorporated at specific positions—typically methyl groups and aromatic sites—to minimize metabolic degradation while preserving the compound’s stereoelectronic properties. The "rac" prefix denotes the racemic nature of the compound, containing both (R)- and (S)-enantiomers. Isotopic purity typically exceeds 95%, critical for minimizing pharmacokinetic variability in tracer studies [4] [5].
Table 1: Chemical Identifiers of rac-Soterenol-d7 Hydrochloride
Property | Value |
---|---|
CAS Number | Not specified in sources |
PubChem CID | 126456125 (parent analog reference) |
Molecular Formula | C₁₂H₁₄D₇ClN₂O₄S |
Molar Mass | 295.83 g/mol |
Deuterium Positions | Methyl groups, aromatic sites (inferred) |
Isotopic Purity | >95% |
Soterenol (developmental code MJ-1992) is a phenethylamine-derived bronchodilator with structural homology to salbutamol. Its core structure comprises a meta-hydroxylated phenyl ring linked to an ethanolamine side chain with an isopropylamino terminus and a methylsulfonamide substituent at C4 [2]. This configuration enables selective binding to β₂-adrenergic receptors (β₂-ARs). As a partial agonist, soterenol exhibits lower intrinsic activity (IA) than full agonists like isoproterenol, evidenced by its reduced capacity to stabilize high-affinity receptor conformations or stimulate adenylate cyclase [6]. The racemic mixture of soterenol-d7 retains this pharmacophore but leverages deuterium’s kinetic isotope effect (KIE) to modulate receptor interactions and metabolic stability.
Deuterium integration in pharmaceuticals exploits the primary KIE, where C-D bonds exhibit ~6–10-fold slower cleavage rates versus C-H bonds due to deuterium’s higher mass and lower zero-point energy [4]. For rac-soterenol-d7, this confers:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7